Cyclopentene

Vue d'ensemble

Description

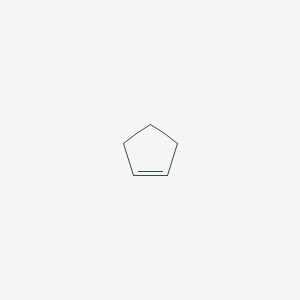

Cyclopentene (C₅H₈) is an unsaturated alicyclic hydrocarbon featuring a five-membered carbon ring with one double bond. This structural feature distinguishes it from saturated analogs like cyclopentane (C₅H₁₀) and imparts unique reactivity, enabling applications in polymerization, organic synthesis, and materials science . This compound is a colorless liquid with a boiling point of 44–46°C and a density of 0.73 g/cm³. Its double bond allows participation in addition reactions, cycloadditions, and radical-mediated processes, making it a versatile intermediate in pharmaceuticals, agrochemicals, and polymer industries .

Méthodes De Préparation

Catalytic Hydrogenation of Cyclopentadiene

Nickel-Zinc Oxide Catalyzed Selective Hydrogenation

The selective hydrogenation of cyclopentadiene (CPD) to cyclopentene (CPE) avoids over-hydrogenation to cyclopentane through precise control of hydrogen stoichiometry and catalyst design. A nickel-zinc oxide (Ni-ZnO) catalyst enables 35–75% conversion of CPD at 200–400°C under 1–100 atm H₂, yielding CPE with <10% cyclopentane byproduct . The ZnO modifier reduces Ni's hydrogenation activity, favoring partial saturation of the diene system. Industrial implementations typically use CPD dimers or partially hydrogenated derivatives as feedstocks to improve process stability .

Dimer Hydrogenation and Thermal Cracking

A two-step process enhances yield purity:

-

Dimer Hydrogenation : CPD dimer undergoes partial hydrogenation to dihydro-dicyclopentadiene using Raney Ni or PtO₂ at 25–150°C and 50–1500 psi H₂ .

-

Cracking : The hydrogenated dimer is cracked at 350–600°C (20–200 sec contact time), producing CPE and regenerating CPD monomer. Distillation isolates 99% pure CPE, while unreacted dimer is recycled . This method achieves 28% selectivity toward CPE during cracking, with 37% CPD recovery for reuse .

Manganese-Catalyzed Dehydrogenative Coupling

A 2024 breakthrough employs manganese complexes for cascade synthesis of acylated CPE derivatives :

-

Reaction : Cyclopropyl methanol and methyl ketones undergo acceptorless dehydrogenative coupling, forming vinyl cyclopropenone intermediates.

-

Rearrangement : Radical-mediated ring expansion yields acyl cyclopentenes under mild conditions (80–120°C, 12–24 hr).

-

Mechanism : Density functional theory (DFT) calculations reveal entropy-driven H₂ liberation from Mn-hydride intermediates, preventing unwanted alkene hydrogenation . This method produces water and H₂ as sole byproducts, aligning with green chemistry principles.

Electrochemical (3+2) Annulation

Electrosynthesis enables regioselective CPE formation without noble-metal catalysts :

-

Substrates : Alkenes and alkynes undergo intermolecular annulation at 0.8–1.2 V (vs. Ag/AgCl) in acetonitrile.

-

Conditions : Tetrabutylammonium hexafluorophosphate (TBAPF₆) as electrolyte, room temperature, 6–12 hr.

-

Scope : 42 examples with 65–92% yields, tolerating esters, halides, and heterocycles . The radical-polar crossover mechanism avoids stoichiometric oxidants, enhancing functional group compatibility.

Separation from Hydrogenated C5 Fractions

Petroleum-derived C5 streams provide an industrial CPE source:

This method leverages boiling point differences (CPE: 44°C, cyclopentane: 49°C) post-dimerization of interfering alkenes .

Dehydration of Cyclopentanol

Although less common, acid-catalyzed dehydration of cyclopentanol offers a retrofit pathway:

-

Catalysts : H₂SO₄ (20–30 wt%), 130–160°C, 2–4 hr.

-

Yield : 60–75% CPE, with side products (cyclopentyl ethers) minimized via azeotropic water removal . Recent advances employ sulfonated silica catalysts, reducing corrosion and improving recyclability.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopentene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclopentanone or cyclopentanol.

Reduction: Hydrogenation of this compound yields cyclopentane.

Substitution: this compound can undergo substitution reactions, such as the addition of bromine to form dibromocyclopentane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Bromine in an inert solvent like carbon tetrachloride is commonly used.

Major Products:

Oxidation: Cyclopentanone, cyclopentanol.

Reduction: Cyclopentane.

Substitution: Dibromocyclopentane.

Applications De Recherche Scientifique

Medicinal Chemistry

Cyclopentene serves as an important scaffold in the design of bioactive compounds. Its structure allows it to mimic natural moieties, making it a useful bioisostere in drug development.

- Therapeutic Potential : this compound has been identified as a potential therapeutic agent against breast cancer through molecular docking studies. These studies reveal vital interactions with key amino acid residues in protein kinases, indicating its role as a promising lead compound for drug discovery .

- Peptidomimetics : this compound derivatives are utilized in the design of peptidomimetics, which are compounds that mimic peptides but offer improved stability and bioavailability. The this compound ring provides a planar-locked configuration that enhances the rigidity and stability of these molecules .

Synthetic Organic Chemistry

This compound is frequently employed as a building block in organic synthesis due to its reactivity and ability to participate in various transformations.

- Catalytic Synthesis : Recent advances have highlighted the catalytic synthesis of this compound derivatives through formal [3+2] cycloadditions. This method allows for the efficient formation of complex molecules from simpler precursors, showcasing this compound's utility as an intermediate in synthetic pathways .

- Functionalization Reactions : this compound can undergo diverse functionalization reactions, including C–H activation and nucleophilic additions, which are crucial for the synthesis of pharmaceuticals and other organic compounds .

Material Science

In addition to its applications in chemistry and medicine, this compound is relevant in the field of materials science.

- Biodegradable Polymers : this compound-derived polymers are being explored for their biocompatibility and biodegradability. These materials are suitable for applications such as drug delivery systems, surgical devices, and biosensors, where low toxicity and environmental sustainability are critical .

- Nanomaterials : The incorporation of this compound into nanomaterials has potential applications in various fields including electronics and biotechnology, leveraging its unique chemical properties to enhance material performance .

Case Study 1: this compound in Drug Development

A study demonstrated that this compound derivatives exhibit significant activity against breast cancer cell lines. The research involved molecular docking simulations that highlighted the interactions between this compound-based compounds and protein targets associated with cancer progression .

Case Study 2: Catalytic Methods for this compound Synthesis

Research has shown that employing copper-mediated [3+2] cycloaddition reactions can efficiently produce densely functionalized this compound derivatives. This method not only simplifies the synthetic route but also increases the diversity of obtainable products .

Mécanisme D'action

The mechanism of action of cyclopentene involves its reactivity towards various chemical reagents. For instance, in oxidation reactions, this compound reacts with oxidizing agents to form cyclopentanone or cyclopentanol. The double bond in this compound is the primary site of reactivity, allowing for various addition and substitution reactions .

Comparaison Avec Des Composés Similaires

Cyclopentene vs. Cyclopentane

Structural and Physical Properties :

| Property | This compound | Cyclopentane |

|---|---|---|

| Molecular Formula | C₅H₈ | C₅H₁₀ |

| Bond Type | One double bond (C=C) | All single bonds (C-C) |

| Boiling Point | 44–46°C | 49.2°C |

| Density (g/cm³) | 0.73 | 0.751 |

| Reactivity | High (due to unsaturation) | Low (saturated structure) |

Chemical Behavior :

- This compound undergoes addition reactions (e.g., hydrogenation to cyclopentane, halogenation) and polymerization. Its double bond facilitates [3+2] cycloadditions with vinyldiazo compounds to form functionalized derivatives .

- Cyclopentane is inert under normal conditions but participates in combustion and radical reactions. For example, its oxidation yields resonance-stabilized allyl radicals, similar to this compound, but without double bond-driven reactivity .

This compound vs. Cyclohexene

Reactivity and Stability :

- This compound forms resonance-stabilized radicals during oxidation, akin to cyclopentane. This stabilizes intermediates and moderates reactivity .

- Cyclohexene generates less stable radicals, leading to faster decomposition pathways (e.g., benzene formation via cyclohexadienyl radicals) and higher ignition propensity .

Thermal Behavior :

- Polythis compound exhibits a high ceiling temperature (T꜀ = 614°C), reflecting thermal stability superior to polycyclobutene (T꜀ = 335°C) due to ring strain differences .

This compound vs. Cyclopentenone

Functional Group Influence :

- Cyclopentenone (e.g., 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂) inhibits NF-κB via its α,β-unsaturated ketone moiety, highlighting how functional groups dictate biological activity .

Activité Biologique

Cyclopentene, a five-membered cyclic alkene, has garnered attention in various fields of biological and chemical research due to its unique structural properties and reactivity. This article explores the biological activity of this compound, focusing on its derivatives, particularly cyclopentenone prostaglandins, and their therapeutic potential. We will delve into case studies, detailed research findings, and provide data tables summarizing key information.

Overview of this compound and Its Derivatives

This compound (C₅H₈) is characterized by a double bond within its ring structure, making it a reactive compound. Its derivatives, particularly cyclopentenone prostaglandins, have been identified for their significant biological activities, including anti-inflammatory, anti-neoplastic (anti-cancer), and anti-viral effects. The most notable among these are 15-deoxy-Delta(12,14)-PGJ₂ and other cyclopentenone prostaglandins derived from arachidonic acid metabolism.

Biological Activities

1. Anti-inflammatory Activity:

Cyclopentenone prostaglandins exhibit potent anti-inflammatory properties. For instance, 15-deoxy-Delta(12,14)-PGJ₂ acts as a high-affinity ligand for the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), influencing gene transcription related to inflammation and metabolism. This compound inhibits the transcriptional activation mediated by NF-kappaB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is crucial in inflammatory responses .

2. Anti-neoplastic Activity:

Certain cyclopentenone derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. For example, compounds like Delta(7)-PGA₁ and Delta(12)-PGJ₂ have shown strong anti-tumor activity by causing cell cycle arrest or apoptosis depending on specific treatment conditions .

3. Anti-viral Activity:

Research has indicated that cyclopentenone prostaglandins possess anti-viral properties as well. Their mechanism often involves the modification of cellular signaling pathways that viruses exploit for replication .

Case Study 1: Cyclopentenone Prostaglandins in Cancer Therapy

A study investigated the effects of 15-deoxy-Delta(12,14)-PGJ₂ on human prostate cancer cells. The results indicated that this compound significantly inhibited cell proliferation through PPARγ-dependent mechanisms and induced apoptosis via NF-kappaB inhibition .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the role of cyclopentenone prostaglandins in chronic inflammatory diseases. The findings suggested that these compounds could modulate inflammatory responses by downregulating pro-inflammatory cytokines and chemokines through their interaction with various cellular receptors .

Research Findings

Recent research highlights the importance of understanding the kinetics of reactions involving this compound and its derivatives. For example, shock tube studies have shown that hydrogen atom addition to this compound leads to the formation of reactive intermediates like cyclopentyl radicals, which can further decompose into various products including ethylene and allyl radicals . This reactivity is crucial for developing kinetic models that predict the behavior of this compound in biological systems.

Table 1: Biological Activities of Cyclopentenone Prostaglandins

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 15-deoxy-Delta(12,14)-PGJ₂ | Anti-inflammatory | PPARγ activation; NF-kappaB inhibition |

| Delta(7)-PGA₁ | Anti-neoplastic | Induces apoptosis; cell cycle arrest |

| Delta(12)-PGJ₂ | Anti-viral | Modulates viral replication pathways |

Table 2: Kinetic Studies on this compound Reactions

| Reaction Type | Products | Observations |

|---|---|---|

| H atom addition | Cyclopentyl radical | Rapid decomposition to ethylene and allyl radical |

| Ignition delay measurements | Cyclopentadiene, ethylene | Reactivity similar to cyclopentane; lower than 1-pentene |

Q & A

Basic Research Questions

Q. How can researchers synthesize cyclopentene derivatives with high regioselectivity and stereoselectivity in catalytic reactions?

- Methodological Answer : this compound derivatives, such as epoxides or esters, can be synthesized via acid-catalyzed transesterification or epoxidation. For example, this compound epoxidation using meta-chloroperbenzoic acid (MCPBA) in non-polar solvents (e.g., CCl₄) yields cis/trans epoxide ratios dependent on substituents (64:36 for 4b vs. 75:25 for 4c) . Optimizing reaction conditions (e.g., solvent polarity, temperature) and using heterogeneous catalysts like Amberlyst-35 resin in fixed-bed reactors can achieve >98% selectivity for cyclopentyl acetate .

Q. What experimental techniques are most effective for characterizing this compound’s molecular structure and ring-puckering dynamics?

- Methodological Answer : High-level ab initio quantum calculations (e.g., MP2/SCF) combined with vibrational spectroscopy (IR/Raman) provide insights into this compound’s equilibrium geometry (Cₛ puckered vs. C₂ planar structures) and inversion barriers. Isotopic labeling (e.g., this compound-d₈) enhances spectral resolution for dynamic studies . Experimental validation includes comparing computed puckering barriers (~1.5 kcal/mol) with spectral data .

Advanced Research Questions

Q. How can discrepancies between thermodynamic predictions and experimental results in this compound reactions be resolved?

- Methodological Answer : For this compound-to-cyclopentanol synthesis, thermodynamic calculations (e.g., Gibbs free energy minimization) may predict equilibrium conversions deviating from experimental yields due to kinetic limitations. Researchers should:

- Conduct time-resolved experiments to identify intermediate species (e.g., cyclopentyl radicals during H-atom addition ).

- Use sensitivity analysis in kinetic models (e.g., TST/RRKM) to reconcile branching ratios for β-scission pathways (C-C vs. C-H bond cleavage) .

- Validate computational models with isotopic tracing (e.g., D-labeling) to track reaction pathways .

Q. What strategies improve enantioselectivity in enzymatic or catalytic transformations of this compound oxides?

- Methodological Answer : Computational enzyme design (e.g., LEH variants) combined with directed evolution screens can enhance stereoselectivity. For this compound oxide hydrolysis, testing 28 computationally designed variants achieved 85% enantiomeric excess (e.e.), reducing experimental workload by >99% compared to traditional CASTing approaches . Key steps include:

- Molecular docking to predict substrate-enzyme interactions.

- High-throughput screening using chiral GC/MS to quantify diol products .

Q. How do substituents on this compound influence its reactivity in radical-mediated decomposition pathways?

- Methodological Answer : Substituent effects (e.g., methyl groups) alter this compound’s radical stability and decomposition kinetics. For example:

- H-atom addition to this compound produces cyclopentyl radicals that decompose to ethene + allyl radicals. Rate constants (k = 4.27×10¹³ exp(−1260 K/T) cm³/mol/s) are derived via shock tube experiments coupled with GC analysis .

- Methyl substituents (e.g., 1-methylthis compound) increase proton affinity (816.5 kJ/mol) and alter ionization pathways, as shown by mass spectrometry .

Q. Data Analysis and Interpretation

Q. How should researchers address contradictions in reported thermochemical data for this compound derivatives?

- Methodological Answer :

- Cross-validate enthalpy of formation (ΔfH°) values using multiple methods (e.g., combustion calorimetry vs. hydrogenation heats). For 1-methylthis compound, ΔfH°gas ranges from -4.39 kJ/mol (chiroptical) to -2.5 kJ/mol (vaporization corrections) .

- Apply Washburn corrections to account for non-ideal combustion products in calorimetric studies .

- Reference standardized NIST datasets for this compound thermochemistry to ensure consistency .

Q. What computational tools are recommended for modeling this compound’s reaction networks under extreme conditions?

- Methodological Answer :

- Use kinetic Monte Carlo (kMC) simulations coupled with DFT-derived activation barriers to model high-temperature pyrolysis or combustion.

- Validate with shock tube experiments (e.g., 863–1167 K) monitoring ethene/allyl radical formation .

- Leverage software like Gaussian or ORCA for transition-state optimization .

Q. Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : this compound’s flammability and reactivity require:

Propriétés

IUPAC Name |

cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQUOYDBNQMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29300-20-7, 38439-19-9, 25103-85-9 | |

| Record name | Cyclopentene, homopolymer, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29300-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, homopolymer, (1Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38439-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25103-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029171 | |

| Record name | Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclopentene appears as a colorless liquid. Less dense than water and insoluble in water. Flash point below 0 °F. Vapors heavier than air. Inhalation of high concentrations may be narcotic. Used to make rubber and plastics., Liquid, Colorless liquid; [CAMEO] Odor like gasoline; [FAHG] Slightly sweetish odor; [Alfa Aesar MSDS] | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112 °F at 760 mmHg (USCG, 1999) | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-30 °F (USCG, 1999) | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.774 (USCG, 1999) - Less dense than water; will float | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

380.0 [mmHg] | |

| Record name | Cyclopentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-29-0 | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONM2CKV81Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-211 °F (USCG, 1999) | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.